molecular formula C19H21FN4O2 B2534139 3-cyclopropyl-6-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]pyridazine CAS No. 2034427-49-9

3-cyclopropyl-6-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]pyridazine

Cat. No.: B2534139
CAS No.: 2034427-49-9
M. Wt: 356.401
InChI Key: RJPZXZVWMQKIKW-UHFFFAOYSA-N
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Description

3-cyclopropyl-6-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]pyridazine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridazine ring substituted with a cyclopropyl group and a piperazine moiety linked to a fluoro-methoxybenzoyl group.

Preparation Methods

The synthesis of 3-cyclopropyl-6-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base.

    Attachment of the piperazine moiety: This is typically done through nucleophilic substitution reactions.

    Addition of the fluoro-methoxybenzoyl group: This final step can be accomplished using acylation reactions with the corresponding benzoyl chloride derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-cyclopropyl-6-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

3-cyclopropyl-6-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]pyridazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

3-cyclopropyl-6-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]pyridazine can be compared with other similar compounds, such as:

    1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid: This compound, known for its antimicrobial properties, shares structural similarities but differs in its core structure and specific substituents.

    7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Another related compound with notable biological activities, differing mainly in the presence of a chlorine atom and the absence of the methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2/c1-26-17-6-4-14(12-15(17)20)19(25)24-10-8-23(9-11-24)18-7-5-16(21-22-18)13-2-3-13/h4-7,12-13H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPZXZVWMQKIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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